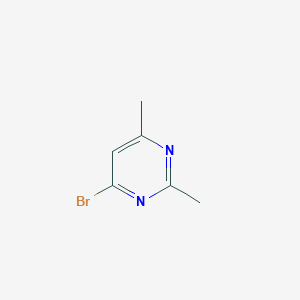

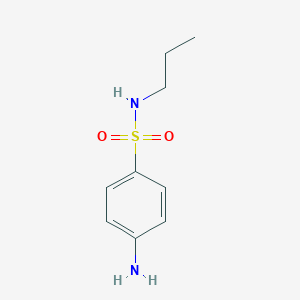

4-amino-N-propylbenzenesulfonamide

Übersicht

Beschreibung

4-Amino-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group and a propyl group attached to a benzenesulfonamide core.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-propylbenzenesulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Biological Research: The compound is studied for its potential inhibitory effects on enzymes such as carbonic anhydrase, which is relevant in cancer research.

Industrial Applications: It can be used in the synthesis of other sulfonamide derivatives, which have applications in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

The safety information for 4-amino-N-propylbenzenesulfonamide indicates that it is potentially dangerous. The associated hazard statements are H302 and H314, which refer to harmful if swallowed and causes severe skin burns and eye damage, respectively . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Wirkmechanismus

Target of Action

4-Amino-N-propylbenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act by competitively inhibiting bacterial DNA synthesis . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This inhibition prevents the bacteria from synthesizing folic acid, a necessary component for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis . The downstream effect of this inhibition is the prevention of bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, the compound disrupts DNA replication, leading to the death of the bacteria .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, temperature, and the presence of other substances that can interact with the compound . .

Biochemische Analyse

Biochemical Properties

These activities allow them to play a role in treating a diverse range of disease states .

Cellular Effects

Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .

Temporal Effects in Laboratory Settings

It is known that sulfonamides are not readily biodegradable .

Dosage Effects in Animal Models

It is known that sulfonamides can cause adverse reactions when used in large doses .

Metabolic Pathways

Sulfonamides are known to interfere with the synthesis of folic acid, a crucial component for bacterial growth .

Transport and Distribution

It is known that sulfonamides can be distributed throughout the body and can cross the blood-brain barrier .

Subcellular Localization

Sulfonamides are known to interact with enzymes in the cytoplasm of bacterial cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-N-propylbenzenesulfonamide can be synthesized through the reduction of 4-nitro-N-propylbenzenesulfonamide. The general procedure involves the use of tin granules and concentrated hydrochloric acid in ethanol as the reducing agents. The reaction mixture is refluxed for several hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The compound can be reduced from its nitro precursor using reducing agents like tin and hydrochloric acid.

Common Reagents and Conditions

Reducing Agents: Tin granules and concentrated hydrochloric acid in ethanol are commonly used for the reduction of the nitro precursor.

Nucleophiles: Various nucleophiles can be used in substitution reactions to modify the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro precursor yields this compound, while substitution reactions can introduce different functional groups onto the benzene ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: A simpler sulfonamide with a similar structure but without the propyl group.

Sulfadiazine: Another sulfonamide used in combination with other drugs for its antimicrobial properties.

Uniqueness

4-Amino-N-propylbenzenesulfonamide is unique due to the presence of both an amino group and a propyl group on the benzenesulfonamide core. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other sulfonamides .

Eigenschaften

IUPAC Name |

4-amino-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDHCXVSNZZLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366444 | |

| Record name | 4-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58687-83-5 | |

| Record name | 4-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)